Thiochrome

Overview

Description

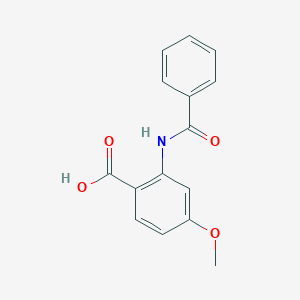

Thiochrome is a tricyclic organic compound that arises from the oxidation of the vitamin thiamine . It is highly fluorescent and is often the derivative that is quantified in the analysis of thiamine . It is a yellow crystalline tricyclic alcohol found in yeast, formed by oxidation of thiamine, and gives a blue fluorescence under ultraviolet light .

Synthesis Analysis

The synthesis of thiochromenes has been achieved through various methods. Amidine-based catalysts, particularly homobenzotetramisole and its analogues, achieve high enantioselectivities and yields in a reagent-free catalytic transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes .Molecular Structure Analysis

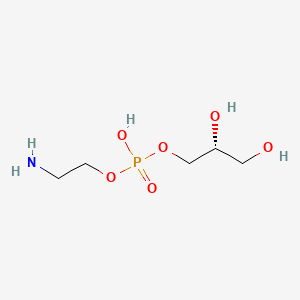

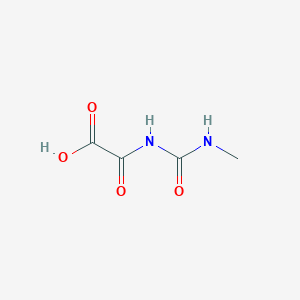

Thiochrome has a chemical formula of C12H14N4OS and a molar mass of 262.33 g·mol −1 . The structure consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge .Chemical Reactions Analysis

The oxidation reaction of thiamine (vitamin B1) to thiochrome has been investigated by DFT calculations . Three reaction systems were investigated: [A] thiamine + methyl peroxy radical + (H2O)8, [B] thiamine + cyanogen bromide + HO− (H2O)8 and [C] thiamine + mercury (ii) chloride + HO− (H2O)8 .Physical And Chemical Properties Analysis

Thiochrome is a yellow solid with a density of 1.49 g/cm 3 and a melting point of 228.8 °C (443.8 °F; 501.9 K) . It is highly fluorescent, often used in the analysis of thiamine .Scientific Research Applications

Fluorometric Detection of Thiamine

Thiochrome’s fluorescence properties are utilized in the detection of thiamine. A study describes a fluorometric method for determining thiamine based on hemoglobin–Cu3(PO4)2 nanoflowers with peroxidase-like properties. These nanoflowers catalyze the decomposition of H2O2, which reacts with nonfluorescent thiamine to produce fluorescent Thiochrome . This method is specific, simple, sensitive, and has potential applications in food analysis, pharmaceutics, and agriculture.

Ratiometric Fluorescence Sensing

Thiochrome is used in a ratiometric fluorescent sensing system for the detection of d-penicillamine (D-PA). The system is based on yellow carbon dots combined with Thiochrome, where the oxidation of thiamine can be catalyzed to form Thiochrome, leading to fluorescence emission. This method provides a robust and sensitive approach for D-PA sensing, with potential applications in clinical diagnostics and pharmaceutical analysis .

Vitamin B1 Quantification in Foodstuffs

The Thiochrome method is a standard procedure for the quantitative determination of total vitamin B1 in foodstuffs. It covers both naturally occurring and added vitamin B1 during food manufacture. This application is crucial for ensuring nutritional adequacy and safety in food production and supply chains .

Enzyme Mimetic Activity

Nanozymes, which mimic enzyme properties, have been developed using Thiochrome for analytical applications. The enzyme-like properties of these nanozymes allow for efficient reactions that result in the fluorescence of Thiochrome, which can be used in component analysis in various industries .

Mechanism of Action

Target of Action

Thiochrome is a tricyclic organic compound that arises from the oxidation of the vitamin thiamine . It primarily targets the M4 muscarinic receptors , acting as a positive allosteric modulator (PAM) .

Mode of Action

Thiochrome increases the affinity of acetylcholine (ACh) 3- to 5-fold for inhibiting [3H]NMS binding to M4 receptors . . This interaction with its targets leads to changes in the receptor’s response to neurotransmitters.

Biochemical Pathways

Thiochrome is involved in the metabolism of thiamine (vitamin B1), an essential nutrient for human growth and development due to its multilateral participation in key biochemical and physiological processes . Thiamine is necessary for the release of energy from carbohydrates and is also involved in the normal functioning of the nervous system and the heart . Thiamine diphosphate (ThDP), the biologically active form of thiamine, works as an essential cofactor of important enzymes (pyruvate dehydrogenase complex, α-ketoglutarate dehydrogenase, branched-chain ketoacid dehydrogenase, and transketolase) that are involved in carbohydrate metabolism, the respiratory chain, amino acid catabolism, and nucleic acid synthesis .

Pharmacokinetics

It is known that thiamine, from which thiochrome is derived, is absorbed by both an active and nonsaturable passive process . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride .

Result of Action

The primary result of thiochrome’s action is the modulation of M4 muscarinic receptors, which can influence various physiological processes. By increasing the affinity of acetylcholine for these receptors, thiochrome can potentially enhance cholinergic signaling .

Action Environment

The action of thiochrome, like many biochemical compounds, can be influenced by various environmental factors. For instance, the water-soluble character of vitamin B1, from which thiochrome is derived, can enhance certain steps in its biochemical pathways

Safety and Hazards

properties

IUPAC Name |

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5,17H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQXMAIXVFLYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059052 | |

| Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochrome | |

CAS RN |

92-35-3 | |

| Record name | Thiochrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiochrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiochrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,7-dimethyl-5H-thiazolo[3',2':1,2]pyrimido[4,5-d]pyrimidin-8-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65UT4V5Z34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thiochrome exhibits notable interaction with muscarinic acetylcholine receptors, particularly the M4 subtype. [] Unlike direct agonists, it binds allosterically to these receptors, influencing the binding affinity of acetylcholine. Specifically, thiochrome enhances acetylcholine's affinity for M4 receptors, leading to increased potency in stimulating guanosine 5'-O-(3-[35S]thiotriphosphate) ([35S]GTPγS) binding to these receptors. [] This enhanced signaling through M4 receptors translates to a reduction in potassium-stimulated acetylcholine release from rat striatum slices, known to contain autoinhibitory presynaptic M4 receptors. [] Conversely, thiochrome shows negligible effects on acetylcholine potency at M1, M2, M3, and M5 receptors, demonstrating a unique form of "absolute subtype selectivity." []

A:

- Molecular formula: C12H14N4OS []

- Spectroscopic data:

- UV-Vis absorbance: Maximum absorbance at 370 nm in alkaline solutions (pH 9-12). []

- Fluorescence: Exhibits strong blue fluorescence with a maximum emission wavelength of 433 nm upon excitation at 385 nm. []

- NMR: Detailed 1H-NMR data can be found in various studies characterizing thiochrome and its interactions. [, ]

A: Thiochrome's stability is influenced by factors such as pH, light exposure, and the presence of oxidizing agents. It is relatively stable in aqueous solutions at neutral pH but degrades rapidly in the presence of strong alkali or under direct sunlight and UV light. [, , ] Monochromatic light in the green region (485 nm) and above does not cause significant degradation. []

A: While thiochrome itself is not known to possess catalytic properties, it is a product of thiamine oxidation, a reaction often employed in analytical methods for thiamine quantification. [, , ]

A: Density Functional Theory (DFT) calculations have been used to elucidate the mechanism of thiamine oxidation to thiochrome. [] These studies provide insights into the elementary steps involved, including the formation of a key 2(3H)-thiazolone intermediate and the role of proton transfer in aqueous solutions. []

A: The presence of the thiazole ring and the quaternary nitrogen in the thiazole ring of thiochrome are crucial for its interaction with muscarinic receptors. [, ] Modifications to these moieties would likely alter its binding affinity and selectivity profile. For example, phosphorylation of thiochrome to form thiochrome phosphates decreases its fluorescence intensity without significantly changing its absorption or emission spectra. []

A: Thiochrome's stability is a concern, particularly in solutions exposed to light or alkaline conditions. [, , ] Specific formulation strategies to improve its stability, solubility, or bioavailability have not been extensively reported in the provided research.

ANone: The provided research does not offer specific information on SHE regulations for thiochrome. As with any chemical compound, handling and disposal should be conducted following appropriate safety guidelines and regulations.

ANone: While thiochrome is a known metabolite of thiamine, detailed studies on its specific ADME profile and in vivo activity beyond its interaction with muscarinic receptors are limited in the provided research.

ANone: The provided research does not offer information on resistance mechanisms or cross-resistance associated with thiochrome.

ANone: Information regarding the toxicology and safety profile of thiochrome, including potential long-term effects, is not extensively addressed in the provided research.

ANone: The provided research does not delve into specific drug delivery and targeting strategies for thiochrome.

A: The thiochrome reaction, involving the oxidation of thiamine to fluorescent thiochrome, has been a cornerstone in analytical chemistry for thiamine determination since its development. [, , ] This method, while having limitations, paved the way for understanding thiamine levels in various samples. The discovery of thiochrome's selective interaction with the M4 muscarinic receptor subtype represents a significant milestone, opening new avenues for investigating this receptor subtype and its therapeutic potential. []

A: Thiochrome's unique pharmacological properties, particularly its selectivity for the M4 muscarinic receptor subtype, present opportunities for cross-disciplinary research. [] Collaborative efforts between pharmacologists, neuroscientists, and medicinal chemists could drive the development of novel therapeutic agents targeting M4 receptors for conditions such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Additionally, thiochrome's fluorescence properties make it a valuable tool in analytical chemistry for thiamine quantification, highlighting its relevance in food science and nutrition research. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

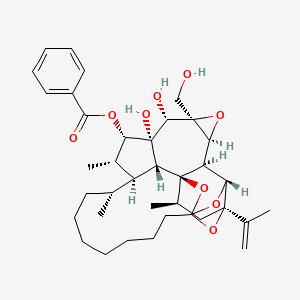

![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)

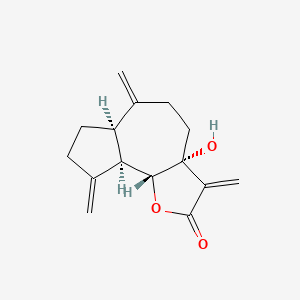

![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)